molecular formula C21H27ClN2O2 B2857259 N-(3,4-dimethoxybenzyl)-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride CAS No. 1351632-82-0

N-(3,4-dimethoxybenzyl)-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride

Cat. No. B2857259
CAS RN: 1351632-82-0
M. Wt: 374.91
InChI Key: FSFFXTXBWNFSQS-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride, also known as DMBA-2Me-1, is a chemical compound that has been widely studied in scientific research. This compound is a derivative of the naturally occurring compound, 2,5-dimethoxy-4-bromophenethylamine (2C-B), and has been shown to have a range of biochemical and physiological effects.

Scientific Research Applications

Analytical Detection and Characterization

The analytical detection and characterization of NBOMe derivatives, including methods for identifying these substances on blotter paper and in biological samples, have been extensively studied. For example, a study detailed the analysis of various NBOMe derivatives on blotter paper using Direct Analysis in Real Time AccuTOF(TM) mass spectrometry, followed by confirmation and quantification through high-performance liquid chromatography triple quadrupole mass spectrometry (Poklis et al., 2015)[https://consensus.app/papers/analysis-25inbome-25bnbome-25cnbome-poklis/ab942bd45212593082689c31603dff30/?utm_source=chatgpt]. This research highlights the forensic and analytical chemistry applications in detecting and quantifying NBOMe compounds in seized materials.

Pharmacological Actions

The pharmacological actions of NBOMe compounds have been a subject of interest, especially their agonistic effects on serotonin receptors, which are implicated in their hallucinogenic properties. Studies in this area contribute to understanding the drug's mechanism of action and potential therapeutic applications or risks (Eshleman et al., 2018)[https://consensus.app/papers/pharmacology-psychoactive-substituted-eshleman/9d701290179a5bd9a435f82d210c988b/?utm_source=chatgpt]. Although not directly related to the chemical , these studies provide insight into the broader class of substances to which it belongs.

Metabolic and Toxicological Profiles

Investigations into the metabolic pathways and potential toxic effects of NBOMe derivatives offer valuable information for toxicology, forensic science, and emergency medicine. For instance, the in vitro metabolism of 25N-NBOMe, a closely related compound, was studied using human liver microsomes, shedding light on its biotransformation processes (Seo et al., 2018)[https://consensus.app/papers/metabolic-profile-determination-25nnbome-liver-seo/dd3c5d83ff8a5cb984a08b3d5ddd2001/?utm_source=chatgpt]. Such research is crucial for identifying biomarkers of exposure and understanding the pharmacokinetics of these psychoactive substances.

Mechanism of Action

Target of Action

The primary targets of this compound are likely to be multiple receptors due to the presence of the indole nucleus . Indole derivatives have been found in many important synthetic drug molecules and have shown high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that multiple biochemical pathways could be affected. These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.

Result of Action

Given the range of biological activities associated with indole derivatives , the compound could potentially have a variety of effects at the molecular and cellular level.

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2.ClH/c1-14-5-7-19-18(11-14)17(15(2)23-19)9-10-22-13-16-6-8-20(24-3)21(12-16)25-4;/h5-8,11-12,22-23H,9-10,13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFFXTXBWNFSQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCNCC3=CC(=C(C=C3)OC)OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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